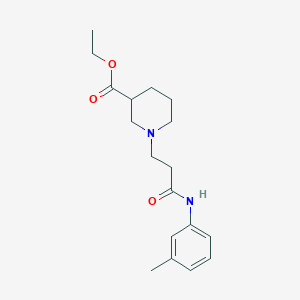
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1970s and is known for its psychoactive properties. However, in recent years, it has gained attention in the scientific community for its potential applications in various research fields.
Wirkmechanismus
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in serotonin neurotransmission, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that DMMDA-2 can induce changes in brain activity and behavior, such as altered sensory perception, enhanced creativity, and increased empathy. It has also been found to have potential therapeutic applications in treating certain mental health disorders, such as depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMMDA-2 in lab experiments is its high potency and selectivity for specific serotonin receptors, which allows for precise manipulation of neurotransmitter activity. However, its psychoactive properties can also pose a risk to researchers and require careful handling and storage.
Zukünftige Richtungen
Future research on DMMDA-2 could focus on its potential therapeutic applications in treating mental health disorders, as well as its use in forensic analysis and drug development. Additionally, further studies could explore its effects on other serotonin receptors and their potential implications for brain function and behavior.
Synthesemethoden
DMMDA-2 can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzaldehyde with 4-methylpiperidine, followed by reduction and acylation. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, and forensic analysis. It has been found to have affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, which are involved in regulating mood, cognition, and perception.
Eigenschaften
Produktname |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C17H26N2O3/c1-13-6-9-19(10-7-13)11-8-17(20)18-15-12-14(21-2)4-5-16(15)22-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
JDSOCLFZVCMCRY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CC1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)


![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B248141.png)


![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)



![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248154.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)